molecular formula C6H6N4 B3094610 5-Isocyano-pyridine-2,4-diamine CAS No. 1260157-25-2

5-Isocyano-pyridine-2,4-diamine

Cat. No.: B3094610
CAS No.: 1260157-25-2
M. Wt: 134.14 g/mol
InChI Key: SIRLJNAKSMDDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyano-pyridine-2,4-diamine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes an isocyano group attached to a pyridine ring. The presence of both amino and isocyano groups makes it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyano-pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with a suitable isocyanide precursor. One common method is the dehydration of formamides to isocyanides, which can be achieved using various dehydrating agents under controlled conditions . The reaction conditions often require a non-nucleophilic solvent such as tert-butanol to increase the yield and reduce side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Isocyano-pyridine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Dehydrating Agents: Used for converting formamides to isocyanides.

    Nucleophiles: Such as amines and alcohols, for substitution reactions.

    Catalysts: Nickel or palladium catalysts for cyclization reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, imidazoles, and other heterocyclic compounds .

Scientific Research Applications

5-Isocyano-pyridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Isocyano-pyridine-2,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-isocyanopyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRLJNAKSMDDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CN=C(C=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isocyano-pyridine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-Isocyano-pyridine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
5-Isocyano-pyridine-2,4-diamine
Reactant of Route 4
5-Isocyano-pyridine-2,4-diamine
Reactant of Route 5
5-Isocyano-pyridine-2,4-diamine
Reactant of Route 6
5-Isocyano-pyridine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.